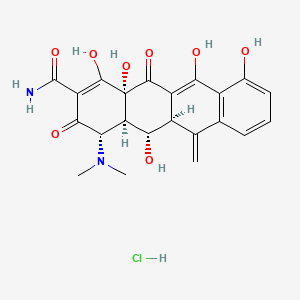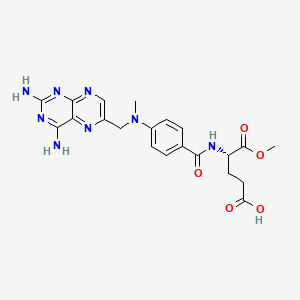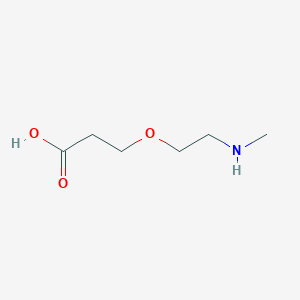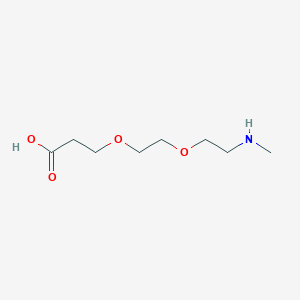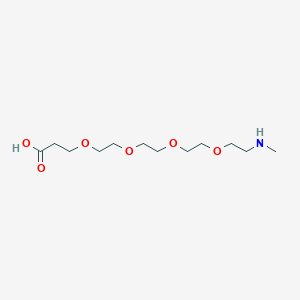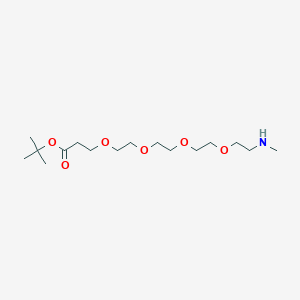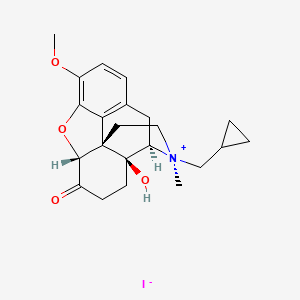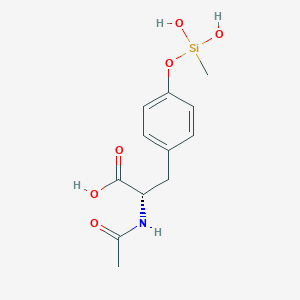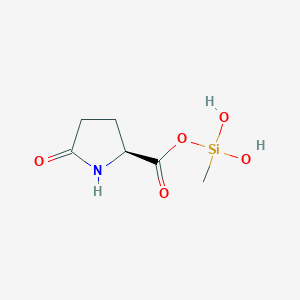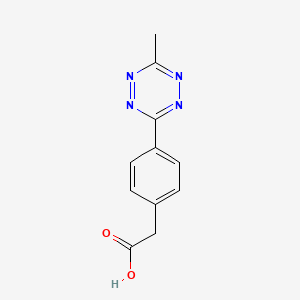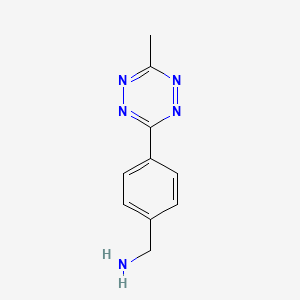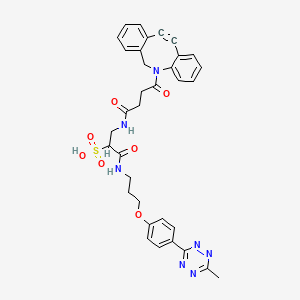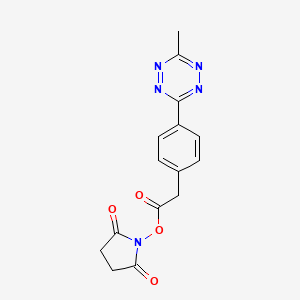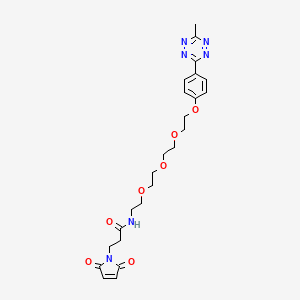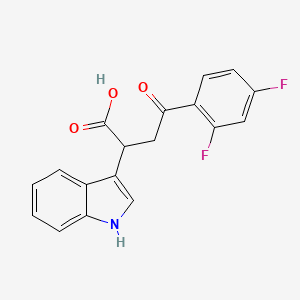
Mitochonic acid 5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mitochonic Acid 5 (MA-5) is a derivative of the plant hormone indole-3-acetic acid . It has been found to bind to mitochondria and ameliorate renal tubular and cardiac myocyte damage . MA-5 modulates mitochondrial ATP synthesis and reduces mitochondrial apoptosis via upregulation of mitophagy . It regulates mitophagy via Bnip3 through the MAPK-ERK-Yap signaling pathway .
Synthesis Analysis
The specific synthesis process of MA-5 is not detailed in the available resources. However, it is known that MA-5 is a derivative of the plant hormone indole-3-acetic acid .
Molecular Structure Analysis
The molecular formula of MA-5 is C18H13F2NO3 . The exact mass is 329.09 and the molecular weight is 329.30 .
Chemical Reactions Analysis
The specific chemical reactions involving MA-5 are not detailed in the available resources. However, it is known that MA-5 modulates mitochondrial ATP synthesis independently of oxidative phosphorylation and the electron transport chain .
Physical And Chemical Properties Analysis
The physical and chemical properties of MA-5 are not detailed in the available resources. However, it is known that the molecular formula of MA-5 is C18H13F2NO3 . The exact mass is 329.09 and the molecular weight is 329.30 .
Wissenschaftliche Forschungsanwendungen
Enhancing Mitochondrial ATP Production
MA-5 is a potent enhancer of mitochondrial ATP production . It significantly increases the cellular ATP level in Hep3B human hepatocellular carcinoma cells . This suggests that MA-5 could be used in research related to energy metabolism and cellular bioenergetics.
Treatment of Mitochondrial Diseases
MA-5 improves the survival of fibroblasts from patients with mitochondrial diseases . It restores fibroblasts from mitochondrial disease patients and extends the lifespan of the disease model “Mitomouse” . This indicates its potential application in the treatment of mitochondrial diseases.
3. Modulation of Mitochondrial Inner Membrane Organizing System (MINOS) MA-5 interacts with mitofilin and modulates the MINOS in mammalian cultured cells . This suggests that MA-5 could be used in research related to the structure and function of mitochondria.
4. Treatment of Duchenne Muscular Dystrophy (DMD) MA-5 has been found to improve the DMD model of Caenorhabditis elegans . It alleviates symptoms such as movement decline, muscular tone, mitochondrial fragmentation, and Ca 2+ accumulation of the DMD model . This indicates its potential application in the treatment of DMD.
Treatment of Parkinson’s Disease (PD)
MA-5 has been found to suppress rotenone-induced degeneration of dopaminergic cephalic (CEP) neurons seen in the PD model . This suggests that MA-5 could be used in research related to neurodegenerative diseases, particularly PD.
Anti-Aging Agent
MA-5 has been found to attenuate the age-related decline in motor performance, loss of muscle mitochondria, and degeneration of dopaminergic neurons associated with mitochondrial Ca2+ overload in C. elegans . This suggests that MA-5 may act as an anti-aging agent against a wide range of neuromuscular dysfunctions in metazoans .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
MA-5 has shown potential in ameliorating mitochondrial dysfunction in Duchenne Muscular Dystrophy and Parkinson’s Disease models . It has broad mitochondrial homing and MINOS stabilizing activity in metazoans . Further research is needed to fully understand its potential therapeutic applications.
Eigenschaften
IUPAC Name |
4-(2,4-difluorophenyl)-2-(1H-indol-3-yl)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F2NO3/c19-10-5-6-12(15(20)7-10)17(22)8-13(18(23)24)14-9-21-16-4-2-1-3-11(14)16/h1-7,9,13,21H,8H2,(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOKQALWNGNLTOC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(CC(=O)C3=C(C=C(C=C3)F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F2NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Mitochonic acid 5 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

